molecular formula C21H21N5O3 B3483547 (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3483547
M. Wt: 391.4 g/mol
InChI Key: IKLKMFOIMSRZFD-UHFFFAOYSA-N
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Description

(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a pyrazolone precursor. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the hydrazone group to amine using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect cellular processes: Influence cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazolone core and morpholinylcarbonyl group contribute to its versatility in various applications.

Properties

IUPAC Name

5-methyl-4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-15-19(21(28)26(24-15)16-7-3-2-4-8-16)23-22-18-10-6-5-9-17(18)20(27)25-11-13-29-14-12-25/h2-10,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKMFOIMSRZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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